molecular formula C14H7ClI2N2O2 B6082292 2-(2-CHLORO-5-IODOPHENYL)-5-[(E)-1-(5-IODO-2-FURYL)METHYLIDENE]-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE

2-(2-CHLORO-5-IODOPHENYL)-5-[(E)-1-(5-IODO-2-FURYL)METHYLIDENE]-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE

Cat. No.: B6082292
M. Wt: 524.48 g/mol
InChI Key: NSEMNGXFISBAQO-IZZDOVSWSA-N
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Description

2-(2-Chloro-5-iodophenyl)-5-[(E)-1-(5-iodo-2-furyl)methylidene]-3,5-dihydro-4H-imidazol-4-one is a complex organic compound characterized by its unique structure, which includes both halogenated phenyl and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-iodophenyl)-5-[(E)-1-(5-iodo-2-furyl)methylidene]-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps One common method starts with the halogenation of a phenyl ring, followed by the formation of the imidazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-iodophenyl)-5-[(E)-1-(5-iodo-2-furyl)methylidene]-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

2-(2-Chloro-5-iodophenyl)-5-[(E)-1-(5-iodo-2-furyl)methylidene]-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(2-Chloro-5-iodophenyl)-5-[(E)-1-(5-iodo-2-furyl)methylidene]-3,5-dihydro-4H-imidazol-4-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogenated phenyl and furan rings allow it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: Similar in having halogenated aromatic rings but differs in its core structure and reactivity.

    Allylamine: Shares the presence of an amine group but has a simpler structure and different chemical properties.

Uniqueness

2-(2-Chloro-5-iodophenyl)-5-[(E)-1-(5-iodo-2-furyl)methylidene]-3,5-dihydro-4H-imidazol-4-one is unique due to its combination of halogenated phenyl and furan rings, which confer specific reactivity and potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

(4E)-2-(2-chloro-5-iodophenyl)-4-[(5-iodofuran-2-yl)methylidene]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClI2N2O2/c15-10-3-1-7(16)5-9(10)13-18-11(14(20)19-13)6-8-2-4-12(17)21-8/h1-6H,(H,18,19,20)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEMNGXFISBAQO-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C2=NC(=CC3=CC=C(O3)I)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1I)C2=N/C(=C/C3=CC=C(O3)I)/C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClI2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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